RSVA405

Description

Structure

3D Structure

Properties

IUPAC Name |

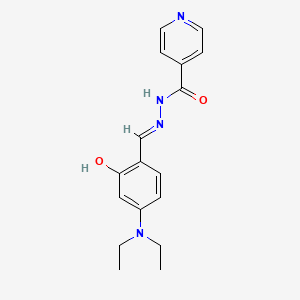

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQPCBPAOAFXSJ-XDHOZWIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of RSVA405: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSVA405 is a potent, orally active small molecule that has demonstrated significant therapeutic potential in preclinical models of various diseases, including neurodegenerative disorders, metabolic conditions, and inflammatory diseases. Its mechanism of action is centered on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the molecular pathways modulated by this compound, supported by quantitative data and detailed experimental protocols. The intricate signaling cascades, including the CaMKKβ/AMPK/mTOR pathway, and the anti-inflammatory and anti-adipogenic effects of this compound are elucidated through structured data and visual diagrams.

Central Mechanism: Potent Activation of AMPK

This compound functions as a powerful activator of AMPK, a crucial cellular energy sensor.[1] Unlike direct AMPK activators, this compound operates indirectly, primarily through the facilitation of CaMKKβ-dependent activation of AMPK.[2] This activation initiates a cascade of downstream signaling events that collectively contribute to its therapeutic effects.

The CaMKKβ-AMPK Signaling Axis

The primary mechanism by which this compound activates AMPK involves the upstream kinase CaMKKβ (Calcium/calmodulin-dependent protein kinase kinase beta). This pathway is crucial for the phosphorylation of AMPK at Threonine 172 on its α-subunit, which is a prerequisite for its activation.

Downstream Effects of AMPK Activation

The activation of AMPK by this compound triggers a series of downstream events that are central to its pleiotropic effects, including the inhibition of the mTOR pathway, induction of autophagy, and regulation of metabolic processes.

Inhibition of mTOR and Induction of Autophagy

A key consequence of AMPK activation by this compound is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[2] AMPK directly phosphorylates and activates TSC2 (Tuberous Sclerosis Complex 2), which in turn inhibits Rheb, a small GTPase that is a critical activator of mTORC1. The inhibition of mTORC1 by this compound leads to the dephosphorylation of its downstream targets, including S6K1 and 4E-BP1, which ultimately suppresses protein synthesis and promotes autophagy.[2] This induction of autophagy is particularly relevant in the context of neurodegenerative diseases, where it enhances the clearance of toxic protein aggregates, such as amyloid-beta (Aβ).[2]

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects by inhibiting the function of STAT3 (Signal Transducer and Activator of Transcription 3), a key mediator of inflammatory responses.[1] This inhibition has been observed in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[1]

Inhibition of Adipogenesis

This compound has been shown to inhibit the differentiation of pre-adipocytes into mature adipocytes, a process known as adipogenesis. This effect is mediated by the activation of AMPK, which subsequently downregulates the expression of key adipogenic transcription factors, including PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma), and lipogenic enzymes such as fatty acid synthase (FAS).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (AMPK Activation) | - | 1 µM | [1] |

| EC50 (Aβ Degradation) | APP-HEK293 | ~1 µM | [1] |

| IC50 (Lipid Accumulation) | 3T3-L1 | 0.5 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dosage | Effect | Reference |

| Renal Ischemia-Reperfusion Injury | Rat | 3 mg/kg (i.p.) | Attenuated renal injury and protected renal function. | [1] |

| High-Fat Diet-Induced Obesity | Mouse | 20-100 mg/kg/day (p.o.) for 11 weeks | Significantly reduced body weight gain. | [1] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to characterize the mechanism of action of this compound.

Cell Culture and Treatments

-

3T3-L1 Adipocyte Differentiation: 3T3-L1 preadipocytes were cultured in DMEM with 10% fetal bovine serum. To induce differentiation, confluent cells were treated with a cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin. This compound (0.2-2 µM) was added to the culture medium for 24 hours to assess its effect on adipogenesis.[1]

-

RAW 264.7 Macrophage Inflammation Assay: RAW 264.7 macrophages were cultured in DMEM with 10% fetal bovine serum. Inflammation was induced by treating the cells with lipopolysaccharide (LPS). The anti-inflammatory effects of this compound (1-3 µM) were evaluated by co-treating the cells for 16 hours.[1]

-

APP-HEK293 Aβ Degradation Assay: HEK293 cells stably expressing the amyloid precursor protein (APP) were cultured in DMEM with 10% fetal bovine serum. To assess Aβ degradation, cells were treated with this compound (1-3 µM) for 24 hours.[1]

Western Blotting

-

Objective: To determine the phosphorylation status of AMPK and its downstream targets.

-

Protocol:

-

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC, total ACC, and other relevant proteins overnight at 4°C.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Models

-

Rat Model of Renal Ischemia-Reperfusion Injury:

-

Male rats were anesthetized, and both renal pedicles were clamped for 45 minutes to induce ischemia.

-

This compound (3 mg/kg) was administered intraperitoneally before the ischemic period.

-

After 24 hours of reperfusion, blood and kidney tissues were collected for analysis.

-

Serum levels of creatinine and blood urea nitrogen (BUN) were measured to assess renal function.[1]

-

-

Mouse Model of High-Fat Diet-Induced Obesity:

-

Male mice were fed a high-fat diet (60% kcal from fat) for a specified period to induce obesity.

-

This compound was administered orally at doses of 20 or 100 mg/kg/day for 11 weeks.[1]

-

Body weight and food intake were monitored regularly.

-

At the end of the study, various metabolic parameters and tissue histology were analyzed.

-

Conclusion

This compound is a multi-faceted therapeutic candidate with a well-defined mechanism of action centered on the activation of the CaMKKβ-AMPK signaling pathway. Its ability to subsequently inhibit mTOR, induce autophagy, exert anti-inflammatory effects, and inhibit adipogenesis underscores its potential for the treatment of a range of complex diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and related compounds.

References

RSVA405: A Novel AMPK Activator for Adipogenesis Inhibition and Metabolic Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RSVA405 is a potent, orally active small molecule that has emerged as a significant activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Structurally related to resveratrol, this compound exhibits enhanced potency in AMPK activation.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic disorders such as obesity.

Core Mechanism of Action

This compound functions as an indirect activator of AMPK.[1] Its primary mechanism involves the CaMKKβ-dependent phosphorylation of AMPK.[1][4] Upon activation, AMPK initiates a cascade of downstream signaling events that collectively shift cellular metabolism from anabolic to catabolic processes. This includes the inhibition of lipid synthesis and the promotion of energy-producing pathways.

Key downstream effects of this compound-mediated AMPK activation include:

-

Inhibition of Adipogenesis: this compound has been demonstrated to be a potent inhibitor of adipocyte differentiation.[2][3]

-

Modulation of Gene Expression: It prevents the transcriptional changes of several genes critical to the adipogenic process, including peroxisome proliferator-activated receptor-γ (PPAR-γ), CCAAT/enhancer-binding protein α (C/EBPα), fatty acid synthase (FAS), and fatty acid-binding protein 4 (aP2).[2][3]

-

Inhibition of mTOR: this compound inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and anabolism.[1][4]

-

Promotion of Autophagy: By inhibiting mTOR, this compound promotes autophagy, a cellular process for degrading and recycling cellular components.[1][4]

-

Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties through the inhibition of STAT3 function.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| EC₅₀ (AMPK Activation) | 1 µM | Cell-based assays | [1][4] |

| IC₅₀ (Adipocyte Differentiation) | 0.5 µM | 3T3-L1 cells | [2][3] |

| Effective Concentration (AMPK/ACC Phosphorylation) | 1-2 µM | 3T3-L1 preadipocytes | |

| Effective Concentration (Inhibition of Lipid Droplet Accumulation) | As low as 200 nM | 3T3-L1 adipocytes |

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD) Mouse Model

| Parameter | Dosage | Duration | Key Findings | Reference |

| Body Weight Gain | 20 mg/kg/day (p.o.) | 11 weeks | Significant reduction in body weight gain | [2] |

| Body Weight Gain | 100 mg/kg/day (p.o.) | 11 weeks | Significant reduction in body weight gain | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Adipocyte Differentiation Assay using 3T3-L1 Cells

This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of the inhibitory effects of this compound.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.

-

This compound stock solution (in DMSO)

-

Oil Red O staining solution

-

Isopropanol

Procedure:

-

Cell Culture and Seeding: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. Seed the cells in multi-well plates and grow to confluence.

-

Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with Differentiation Medium containing various concentrations of this compound (e.g., 0.2 µM to 2 µM) or vehicle (DMSO).

-

Maintenance: On Day 3, replace the medium with Insulin Medium containing the respective concentrations of this compound or vehicle.

-

Medium Change: Replace the medium with fresh Insulin Medium every 2 days.

-

Assessment of Adipogenesis (Day 8):

-

Oil Red O Staining:

-

Wash the cells with Phosphate Buffered Saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 10-20 minutes.

-

Wash with 60% isopropanol and then with water.

-

Visualize and photograph the stained lipid droplets.

-

-

Quantitative Analysis:

-

After staining, elute the Oil Red O from the cells using isopropanol.

-

Measure the absorbance of the eluate at a wavelength of 510 nm.

-

-

Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol describes the detection of phosphorylated AMPK (p-AMPK) and phosphorylated Acetyl-CoA Carboxylase (p-ACC) in this compound-treated cells.

Materials:

-

3T3-L1 cells treated with this compound as described above.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC, and anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Lyse the this compound-treated 3T3-L1 cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membranes with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo High-Fat Diet (HFD) Mouse Model

This protocol outlines a study to evaluate the effect of orally administered this compound on body weight gain in mice fed a high-fat diet.

Materials:

-

Male C57BL/6 mice.

-

High-Fat Diet (HFD) (e.g., 45-60% kcal from fat).

-

Standard chow diet.

-

This compound.

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).

Procedure:

-

Acclimation and Diet Induction: Acclimate the mice and then feed them a high-fat diet for a specified period to induce obesity.

-

Grouping: Randomly assign the obese mice to different treatment groups:

-

HFD + Vehicle

-

HFD + this compound (20 mg/kg/day)

-

HFD + this compound (100 mg/kg/day)

-

-

Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 11 weeks).

-

Monitoring:

-

Measure body weight and food intake regularly (e.g., weekly).

-

At the end of the study, collect blood and tissues for further analysis (e.g., glucose tolerance tests, lipid profiles, and analysis of gene and protein expression in adipose tissue).

-

-

Data Analysis: Analyze the data to determine the effect of this compound on body weight gain and other metabolic parameters.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of this compound.

References

- 1. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of RSVA405: A Novel Modulator of Cellular Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RSVA405 has emerged as a significant small molecule of interest in the field of cellular metabolism and neuroprotection. Identified through the systematic screening of resveratrol analogs, this compound is a potent, indirect activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Its discovery has opened new avenues for the potential therapeutic intervention in a range of metabolic and neurodegenerative disorders, including Alzheimer's disease and obesity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols utilized for its characterization.

Discovery of this compound

This compound was identified by a research team led by Vingtdeux, Marambaud, and colleagues during a screening of a synthetic library of small molecules structurally similar to the natural polyphenol, resveratrol. The primary goal of this research was to discover compounds with enhanced potency for inhibiting the accumulation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. This investigation revealed that this compound is a potent, indirect activator of AMP-activated protein kinase (AMPK).[1]

The initial studies demonstrated that this compound activates AMPK through a Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent mechanism.[1] This activation of AMPK by this compound was shown to subsequently inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a crucial regulator of cell growth and proliferation. The inhibition of mTOR, in turn, promotes autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components, including aggregated proteins like Aβ.[1] Further research also highlighted the potential of this compound in combating obesity by inhibiting adipogenesis, the process of fat cell formation.[2]

Synthesis of this compound

This compound is a pyrazolone derivative. The synthesis of this class of compounds typically involves a multi-step process. While a specific, detailed protocol for the synthesis of this compound is not publicly available in the primary discovery literature, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted pyrazolones. The general approach involves the condensation of a hydrazine derivative with a β-ketoester to form the pyrazolone core, followed by functionalization at the C4 position.

Plausible Synthetic Pathway

A potential synthetic route for this compound, 2-((3-(6-methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazol-5-yl)amino)acetic acid, is outlined below. This pathway is based on well-established pyrazolone synthesis methodologies.

Step 1: Synthesis of the Pyrazolone Core

The synthesis would likely begin with the condensation of phenylhydrazine with a β-ketoester bearing the 6-methoxynaphthalen-2-yl moiety.

-

Reactants: Phenylhydrazine and ethyl 3-(6-methoxynaphthalen-2-yl)-3-oxopropanoate.

-

Reaction: Cyclocondensation reaction, typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating.

-

Product: 3-(6-methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one.

Step 2: Functionalization at the C4 Position

The pyrazolone core would then be functionalized at the C4 position. This could be achieved through a variety of methods, such as a Knoevenagel condensation followed by reduction, or a direct amination reaction. A plausible approach would be a reaction with a suitable precursor for the aminoacetic acid side chain.

-

Reactant 1: 3-(6-methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one.

-

Reactant 2: A reagent that can introduce the aminoacetic acid group, for example, through a multi-step process involving an initial condensation with an aldehyde, followed by the introduction of the amino and acid functionalities. A more direct approach might involve a reaction with a protected aminoacetate derivative.

-

Product: 2-((3-(6-methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazol-5-yl)amino)acetic acid (this compound).

Mechanism of Action

Activation of the AMPK Signaling Pathway

The primary mechanism of action of this compound is the indirect activation of AMPK.[1] This activation is crucial for its biological effects. AMPK is a heterotrimeric protein kinase that acts as a cellular energy sensor. When the cellular AMP:ATP ratio increases, indicating low energy status, AMPK is activated. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP.

This compound induces AMPK activation through a CaMKKβ-dependent pathway.[1] This leads to the phosphorylation of the catalytic α-subunit of AMPK at threonine 172, which is a key step in its activation.

Hypothetical Activation of the Nrf2/ARE Pathway

While direct experimental evidence for this compound activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is currently lacking, a strong body of evidence suggests a significant crosstalk between the AMPK and Nrf2 signaling pathways.[1][2][3] Activation of AMPK has been shown to boost the Nrf2/heme oxygenase-1 (HO-1) signaling axis.[1][3] This suggests a plausible, albeit indirect, mechanism by which this compound could exert antioxidant and cytoprotective effects through the Nrf2 pathway.

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes by binding to the antioxidant response element (ARE) in their promoter regions. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of its target genes.

The activation of AMPK can lead to the phosphorylation of Nrf2, which may promote its nuclear accumulation and subsequent transactivation of ARE-driven genes.[4]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 (AMPK Activation) | ~1 µM | APP-HEK293 | Phospho-AMPK Western Blot | [1] |

| IC50 (Adipogenesis Inhibition) | 0.5 µM | 3T3-L1 | Adipocyte Differentiation Assay | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the biological activity of this compound.

AMPK Activation Assay (Western Blotting)

This protocol describes the detection of AMPK activation by measuring the phosphorylation of its catalytic subunit at Threonine 172.

Materials:

-

Cell line of interest (e.g., HEK293)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-AMPKα

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.

Nrf2/ARE Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

Hepatoma (e.g., HepG2) or other suitable cells

-

ARE-luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Cell Lysis: After the desired treatment time, lyse the cells.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Keap1-Nrf2 Co-Immunoprecipitation Assay

This protocol is used to assess the interaction between Keap1 and Nrf2 in response to this compound treatment.

Materials:

-

Cells expressing tagged versions of Keap1 or Nrf2 (e.g., HEK293T)

-

This compound

-

Co-immunoprecipitation lysis buffer

-

Antibody against the tag (e.g., anti-FLAG or anti-HA)

-

Protein A/G magnetic beads

-

Antibodies for Western blotting (anti-Nrf2 and anti-Keap1)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and lyse them with a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the tagged protein overnight at 4°C.

-

Bead Incubation: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against Nrf2 and Keap1 to detect the co-precipitated protein.

Conclusion

This compound is a novel and potent small-molecule activator of AMPK with significant therapeutic potential. Its discovery has provided a valuable tool for studying the roles of AMPK in various physiological and pathological processes. While its direct effects on the Nrf2 pathway require further investigation, the well-established crosstalk between AMPK and Nrf2 signaling suggests a plausible mechanism for its potential antioxidant and cytoprotective activities. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel modulators of cellular homeostasis.

References

- 1. Activated AMPK boosts the Nrf2/HO-1 signaling axis--A role for the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 3. Activated AMPK boosts the Nrf2/HO-1 signaling axis—A role for the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK Facilitates Nuclear Accumulation of Nrf2 by Phosphorylating at Serine 550 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RSVA405 in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSVA405 is a potent, orally active small-molecule activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] This technical guide provides an in-depth overview of the core functions of this compound in cellular metabolism, with a focus on its mechanism of action, relevant signaling pathways, and supporting experimental data. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of AMPK activators.

Core Mechanism of Action

This compound functions as an indirect activator of AMPK.[4] Its primary mechanism involves facilitating the CaMKKβ-dependent activation of AMPK.[3][5] This activation leads to a cascade of downstream effects that modulate cellular metabolism, primarily through the inhibition of the mammalian target of rapamycin (mTOR) and the promotion of autophagy.[3][5]

The activation of AMPK by this compound has been shown to be significantly more potent than that of its parent compound, resveratrol, with a half-maximal effective concentration (EC50) of approximately 1 μM in cell-based assays.[1][5] This enhanced potency makes this compound a promising candidate for further investigation in metabolic and neurodegenerative disease models.

Key Signaling Pathways

The metabolic effects of this compound are primarily mediated through the AMPK/mTOR signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and autophagy in response to changes in cellular energy status.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Experimental Context | Reference |

| EC50 for AMPK Activation | ~1 µM | Cell-based assays | Activation of AMPK | [1][5] |

| IC50 for Adipogenesis Inhibition | 0.5 µM | 3T3-L1 preadipocytes | Inhibition of adipocyte differentiation | [1][2] |

| EC50 for Aβ Degradation | ~1 µM | APP-HEK293 cells | Promotion of amyloid-β degradation | [3][5] |

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet Mouse Model

| Dosage | Outcome | Duration | Animal Model | Reference |

| 20 mg/kg/day (p.o.) | Significantly reduced body weight gain | 11 weeks | Mice fed a high-fat diet | [1][2] |

| 100 mg/kg/day (p.o.) | Significantly reduced body weight gain | 11 weeks | Mice fed a high-fat diet | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro Adipogenesis Assay

This protocol describes the methodology used to assess the inhibitory effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Methodology:

-

Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium.

-

Differentiation Induction: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium containing a cocktail of dexamethasone, isobutylmethylxanthine, and insulin (DMI).

-

This compound Treatment: Cells are concurrently treated with various concentrations of this compound (e.g., 0.2-2 µM) during the differentiation period.[3]

-

Lipid Staining: After several days of differentiation (typically 8 days), the cells are fixed and stained with Oil Red O, a lipid-soluble dye, to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.

-

Quantification: The extent of adipogenesis is quantified by extracting the Oil Red O stain from the cells and measuring its absorbance, or by microscopic imaging and analysis.

Western Blot Analysis for AMPK Activation

This protocol outlines the steps to determine the activation of AMPK by this compound through the detection of phosphorylated AMPK (p-AMPK).

Methodology:

-

Cell Lysis: Cells treated with and without this compound are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.

Therapeutic Potential

The ability of this compound to potently activate AMPK and modulate downstream metabolic pathways highlights its therapeutic potential in several areas:

-

Obesity and Metabolic Syndrome: By inhibiting adipogenesis and reducing body weight gain in preclinical models, this compound demonstrates potential as a treatment for obesity and related metabolic disorders.[1][2]

-

Neurodegenerative Diseases: The promotion of autophagy and subsequent degradation of amyloid-β peptides suggests that this compound could be a valuable therapeutic agent for Alzheimer's disease and other neurodegenerative conditions characterized by protein aggregation.[5]

-

Anti-inflammatory Effects: this compound has also been shown to possess anti-inflammatory properties through the inhibition of STAT3 function, suggesting its utility in inflammatory conditions.[3]

Conclusion

This compound is a potent and orally bioavailable AMPK activator with a well-defined mechanism of action centered on the CaMKKβ-AMPK-mTOR signaling axis. The compelling preclinical data on its efficacy in inhibiting adipogenesis and promoting the clearance of pathogenic protein aggregates underscore its significant therapeutic potential. Further research and clinical development are warranted to fully explore the utility of this compound in treating a range of metabolic and neurodegenerative diseases.

References

- 1. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Research on RSVA405 and its Role in Autophagy

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of RSVA405, a novel small-molecule activator of AMP-activated protein kinase (AMPK). It consolidates the foundational pharmacological data, elucidates the compound's mechanism of action, and explores its direct role in the induction of autophagy. Drawing from established research, this guide details the core signaling pathways, presents quantitative data in a structured format, and offers comprehensive experimental protocols for researchers investigating the therapeutic potential of this compound in autophagy-related cellular processes.

Introduction to this compound

This compound is a potent, orally active small-molecule compound identified as an indirect activator of AMP-activated protein kinase (AMPK).[1][2] Structurally analogous to the natural polyphenol resveratrol, this compound was developed as part of a screening effort to identify novel AMPK activators.[2] AMPK is a crucial cellular energy sensor and master regulator of metabolism, making it a significant therapeutic target for a range of conditions, including metabolic disorders and neurodegenerative diseases.[2][3] Foundational research has established this compound's efficacy in inhibiting adipogenesis, and more recent evidence directly links its mechanism to the promotion of autophagy and the degradation of protein aggregates.[1][2][3]

Core Pharmacological Data

The primary activity of this compound has been quantified in several key cell-based assays. This data is essential for designing experiments and understanding its potency.

| Parameter | Description | Value | Cell Line / System |

| EC₅₀ | Half-maximal effective concentration for AMPK activation . | 1 µM | Cell-based assays |

| IC₅₀ | Half-maximal inhibitory concentration for adipocyte differentiation . | 0.5 µM | 3T3-L1 cells |

| EC₅₀ | Half-maximal effective concentration for Aβ degradation . | ~1 µM | APP-HEK293 cells |

Data sourced from references[1][2][3].

The Mechanistic Link to Autophagy

The induction of autophagy by this compound is a direct consequence of its function as a potent AMPK activator.[1] AMPK activation initiates a well-defined signaling cascade that promotes the formation of autophagosomes, the hallmark of autophagy.

Key Signaling Pathway:

-

AMPK Activation: this compound activates AMPK. This can occur through upstream kinases like LKB1 and CaMKKβ.[3]

-

mTORC1 Inhibition: Activated AMPK phosphorylates key proteins, such as TSC2 and Raptor, which leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a primary negative regulator of autophagy.[4][5][6]

-

ULK1 Complex Activation: The inhibition of mTORC1 relieves its suppressive phosphorylation on the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101).[7][8] Furthermore, AMPK can directly phosphorylate and activate ULK1, providing a dual-pronged mechanism for autophagy induction.[4]

-

Autophagosome Formation: The activated ULK1 complex initiates the nucleation and formation of the autophagosome, which engulfs cellular components for degradation.[8]

Given its structural similarity to resveratrol, a known activator of Sirtuin 1 (SIRT1), this compound may also engage this pathway.[9] SIRT1 is an NAD⁺-dependent deacetylase that promotes autophagy by deacetylating autophagy-related proteins (Atgs) and transcription factors like FOXO, which can work synergistically with the AMPK pathway.[9][10][11][12]

Experimental Protocols & Workflow

Investigating the effects of this compound on autophagy requires a systematic workflow combining cell treatment with specific molecular assays.

Protocol 1: Quantitative Analysis of Autophagic Flux via LC3-II Western Blot

This protocol is the gold standard for measuring autophagic flux, which is the rate of autophagosome degradation.[13] It measures the accumulation of LC3-II in the presence of a lysosomal inhibitor.

1. Cell Culture and Plating:

-

Culture cells (e.g., HeLa, HEK293, or 3T3-L1) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare treatment media with the desired final concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 µM).

-

For each this compound concentration, prepare two sets of wells:

- Set A: Treatment with this compound alone.

- Set B (Flux measurement): Co-treatment with this compound and a lysosomal inhibitor like Chloroquine (50 µM) or Bafilomycin A1 (100 nM).[14]

-

Aspirate old media, add the treatment media, and incubate for a specified time (e.g., 6, 12, or 24 hours).

3. Cell Lysis and Protein Quantification:

-

Place plates on ice, wash cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.

-

Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA assay.

4. Western Blotting:

-

Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel. Include a molecular weight marker.

-

Run the gel until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-LC3B, anti-p62/SQSTM1, anti-phospho-AMPK, anti-AMPK, and anti-Actin or GAPDH as a loading control).

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

5. Data Analysis:

-

Quantify band intensity using software like ImageJ.

-

Normalize LC3-II and p62 levels to the loading control (Actin/GAPDH).

-

Autophagic flux is calculated as the difference in the LC3-II signal between samples with and without the lysosomal inhibitor. An increase in this difference indicates a higher flux.

Protocol 2: Cell Viability Assessment using MTT Assay

This assay ensures that the observed effects on autophagy are not due to compound-induced cytotoxicity.[15][16]

1. Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Add various concentrations of this compound to the wells and incubate for the desired duration (e.g., 24 or 48 hours). Include vehicle-only (DMSO) controls.

3. MTT Reagent Addition:

-

Prepare a 5 mg/mL MTT solution in sterile PBS.[15]

-

Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[17]

4. Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[18]

-

Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the crystals.[15]

-

Read the absorbance at 570 nm using a microplate reader.[18]

Expected Outcomes

Treatment of cells with this compound is expected to yield specific, quantifiable changes in the autophagy pathway.

| Parameter | Method of Measurement | Expected Outcome with this compound Treatment |

| AMPK Phosphorylation | Western Blot (p-AMPKα Thr172) | Increased phosphorylation, indicating AMPK activation. |

| LC3-II/LC3-I Ratio | Western Blot | Increase in the ratio, indicating autophagosome formation. |

| p62/SQSTM1 Levels | Western Blot | Decrease in levels, indicating degradation via autophagy. |

| Autophagic Flux | LC3-II accumulation with lysosomal inhibitors | Increased accumulation of LC3-II compared to control, signifying enhanced flux. |

| LC3 Puncta | Immunofluorescence Microscopy | Increased number of fluorescent LC3 puncta per cell. |

| Cell Viability | MTT Assay | No significant decrease at effective concentrations (e.g., 0.5-2 µM). |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of AMPK in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | SIRT1 and Autophagy: Implications in Endocrine Disorders [frontiersin.org]

- 10. The role of SIRT1 in autophagy and drug resistance: unveiling new targets and potential biomarkers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIRT1 positively regulates autophagy and mitochondria function in embryonic stem cells under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIRT1 is a regulator of autophagy: Implications for the progression and treatment of myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of autophagic flux in humans: an optimized method for blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. broadpharm.com [broadpharm.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

The Anti-Inflammatory Potential of RSVA405: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSVA405 has emerged as a potent small-molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Beyond its established role in metabolic regulation, emerging evidence highlights the significant anti-inflammatory properties of this compound. This technical guide provides an in-depth exploration of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its therapeutic potential.

Core Mechanism of Action: AMPK Activation

This compound functions as an indirect activator of AMPK. This activation is central to its anti-inflammatory effects, as AMPK is a known negative regulator of inflammatory signaling pathways. By activating AMPK, this compound can modulate downstream targets to suppress the production of pro-inflammatory mediators.

Anti-Inflammatory Effects and Mechanisms

Inhibition of STAT3 Signaling in Macrophages

A primary mechanism underlying the anti-inflammatory activity of this compound is its potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in macrophages.[1][2] this compound has been shown to inhibit both constitutive and lipopolysaccharide (LPS)-induced STAT3 activation in RAW 264.7 macrophages.[1][2] The inhibitory effect is significantly more potent than that of its parent compound, resveratrol, with a half-maximal inhibitory concentration (IC50) of approximately 0.5 μM.[1][2] Mechanistically, this compound promotes the dephosphorylation of STAT3 by protein tyrosine phosphatases (PTPs).[1]

The inhibition of STAT3 by this compound leads to a downstream reduction in the expression of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] Furthermore, this compound interferes with the NF-κB signaling pathway by inhibiting IKK and IκBα phosphorylation in LPS-stimulated RAW 264.7 cells.[1]

Modulation of RANTES Expression in Adipocytes

In the context of adipogenesis, this compound has been demonstrated to prevent the transcriptional changes of multiple gene products, including the pro-inflammatory chemokine RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).[3] This effect is consistent with the activation of AMPK, which can regulate the expression of various inflammatory genes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the anti-inflammatory and related activities of this compound.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 for STAT3 Inhibition | RAW 264.7 Macrophages | ~0.5 µM | [1][2] |

| EC50 for AMPK Activation | Cell-based assays | 1 µM | [3] |

| Inhibition of AdipocyteDifferentiation (IC50) | 3T3-L1 Preadipocytes | 0.5 µM | [3] |

Table 1: In Vitro Efficacy of this compound

| Study Type | Model | Dosage | Key Findings | Reference |

| Anti-inflammatory | Renal Ischemia-Reperfusion (in vivo) | Not specified in abstracts | Attenuates renal injury and protects renal function. Decreased mRNA expression of TNF-α, IL-6, and IL-1β in kidneys after injury. | [4] |

| Anti-obesity | High-Fat Diet-Induced Obese Mice (in vivo) | 20 and 100 mg/kg/day (oral) | Significantly reduced body weight gain. | [3] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Inhibition of STAT3 Phosphorylation in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on LPS-induced STAT3 phosphorylation.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1 to 5 µM) or vehicle (DMSO) for a specified period (e.g., 1 hour).

-

Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3, followed by incubation with appropriate secondary antibodies.

-

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the ratio of phospho-STAT3 to total STAT3.

Measurement of Pro-inflammatory Cytokine Expression

Objective: To quantify the effect of this compound on the expression of TNF-α and IL-6 in LPS-stimulated macrophages.

Methodology:

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with this compound and LPS as described above. The incubation time with LPS is typically longer (e.g., 4-24 hours) to allow for cytokine synthesis and secretion.

-

RNA Isolation and RT-qPCR (for mRNA expression):

-

Total RNA is extracted from the cells using a suitable kit.

-

cDNA is synthesized from the RNA template.

-

Quantitative real-time PCR is performed using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

ELISA (for protein secretion):

-

The cell culture supernatant is collected.

-

Enzyme-Linked Immunosorbent Assay (ELISA) is performed using commercially available kits specific for mouse TNF-α and IL-6 to measure the concentration of secreted cytokines.

-

Assessment of RANTES Transcriptional Changes in 3T3-L1 Adipocytes

Objective: To evaluate the effect of this compound on the expression of RANTES during adipocyte differentiation.

Methodology:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Adipogenesis is induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Treatment: Cells are treated with this compound or vehicle (DMSO) throughout the differentiation process (typically 8-10 days).

-

RNA Isolation and Gene Expression Analysis:

-

On different days of differentiation, total RNA is isolated from the cells.

-

The expression level of RANTES mRNA is quantified using RT-qPCR, with normalization to a housekeeping gene. This allows for the assessment of transcriptional changes over the course of adipogenesis.

-

Signaling Pathways and Experimental Workflows

Caption: this compound anti-inflammatory signaling pathway.

Caption: Experimental workflow for STAT3 inhibition assay.

Conclusion

This compound demonstrates significant anti-inflammatory properties primarily through the activation of AMPK and subsequent inhibition of the STAT3 signaling pathway. Its ability to reduce the expression of key pro-inflammatory cytokines and chemokines in relevant cellular models, coupled with initial positive results in an in vivo model of renal injury, underscores its potential as a therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate its clinical utility and to explore its efficacy in a broader range of inflammatory conditions. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the anti-inflammatory potential of this compound.

References

- 1. Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Compound RSVA405

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure, mechanism of action, and experimental data related to RSVA405, a potent activator of AMP-activated protein kinase (AMPK). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic small molecule that has been identified as a potent, orally active activator of AMPK.[1][2][3] Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[[4-(Diethylamino)-2-hydroxyphenyl]methylene]hydrazide-4-pyridinecarboxylic acid[4] |

| Molecular Formula | C₁₇H₂₀N₄O₂[4][5] |

| Molecular Weight | 312.37 g/mol [1][4][5] |

| CAS Number | 140405-36-3[1] |

| SMILES String | CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O[6] |

| Appearance | Powder |

| Purity | ≥98%[4] |

| Solubility | Soluble to 50 mM in DMSO and to 5 mM in ethanol[4] |

| Storage | Store at -20°C[4] |

Mechanism of Action

This compound functions as a potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1][3][7] The activation of AMPK by this compound is indirect and occurs through a Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent mechanism.[4][5] This activation triggers a cascade of downstream signaling events.

One of the primary consequences of AMPK activation by this compound is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][3][5] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, this compound promotes autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1][3][5] This induction of autophagy has been shown to enhance the degradation of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease.[1][5]

In addition to its effects on the AMPK/mTOR pathway, this compound also exhibits anti-inflammatory properties through the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) function.[1][4]

The signaling pathway of this compound is visualized in the diagram below.

Caption: Signaling pathway of this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in various experimental settings.

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ for AMPK activation | 1 µM | Cell-based assays | [1][3] |

| IC₅₀ for inhibition of adipogenesis | 0.5 µM | 3T3-L1 preadipocytes | [7] |

| IC₅₀ for inhibition of LPS-induced STAT3 phosphorylation | 0.5 µM | RAW 264.7 macrophages | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Cell Culture and Treatment

-

Human Embryonic Kidney (HEK293) and APP-HEK293 Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. For experiments, cells are treated with this compound dissolved in DMSO. The final concentration of DMSO in the culture medium is kept below 0.1%.

-

3T3-L1 Preadipocytes: Cells are maintained in DMEM with 10% calf serum. Adipocyte differentiation is induced by treating confluent cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1.7 µM insulin. This compound is added at the initiation of differentiation.

-

RAW 264.7 Macrophages: Cells are cultured in DMEM supplemented with 10% FBS. For experiments, cells are pre-treated with this compound for a specified time before stimulation with lipopolysaccharide (LPS).

Western Blot Analysis

A general workflow for Western Blot analysis is depicted below.

Caption: General workflow for Western Blot analysis.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA (bicinchoninic acid) protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels

-

Sample Collection: Conditioned media from APP-HEK293 cells treated with this compound are collected.

-

ELISA Procedure: The levels of secreted Aβ40 and Aβ42 are quantified using commercially available ELISA kits according to the manufacturer's instructions. Briefly, samples and standards are added to wells pre-coated with a capture antibody. After incubation and washing, a detection antibody is added, followed by a substrate solution. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of Aβ in the samples is determined by comparison to a standard curve.

Adipogenesis Assay

-

Induction of Differentiation: 3T3-L1 preadipocytes are grown to confluence and then treated with a differentiation-inducing cocktail in the presence or absence of this compound.

-

Oil Red O Staining: After several days of differentiation, the cells are washed with PBS, fixed with 10% formalin, and stained with Oil Red O solution to visualize lipid droplets.

-

Quantification: The stained lipid droplets can be quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength.

STAT3 Phosphorylation Assay

-

Cell Stimulation: RAW 264.7 macrophages are pre-treated with various concentrations of this compound before being stimulated with LPS to induce STAT3 phosphorylation.

-

Western Blot Analysis: Cell lysates are collected and subjected to Western blot analysis as described above, using a primary antibody specific for phosphorylated STAT3 (Tyr705). The total STAT3 levels are also measured as a loading control.

References

- 1. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMPK is abnormally activated in tangle- and pre-tangle-bearing neurons in Alzheimer's disease and other tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Bewildering Effect of AMPK Activators in Alzheimer's Disease: Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of AMP-activated protein kinase revealed by hydrogen/deuterium exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]

The Indirect Inhibition of the mTOR Signaling Pathway by RSVA405: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSVA405, a novel small-molecule activator of AMP-activated protein kinase (AMPK), has demonstrated significant potential in cellular regulation, notably through its indirect inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its effects on the mTOR pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows to support further research and development.

Introduction to this compound and the mTOR Signaling Pathway

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

This compound has emerged as a potent indirect inhibitor of this pathway. Unlike direct mTOR inhibitors, this compound's primary mechanism involves the activation of AMPK, a central energy sensor that, when activated, phosphorylates and inhibits key components of the mTORC1 complex. Specifically, this compound facilitates the CaMKKβ-dependent activation of AMPK, leading to downstream inhibitory effects on mTOR signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's biological activity.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| AMPK Activation (EC50) | 1 µM | Cell-based assays | |

| Adipogenesis Inhibition (IC50) | 0.5 µM | 3T3-L1 preadipocytes | [1] |

| LPS-induced STAT3 Phosphorylation (IC50) | 0.5 µM | Not specified | [2] |

Mechanism of Action: Indirect mTOR Inhibition via AMPK Activation

This compound's inhibitory effect on the mTOR pathway is not direct but is mediated through the activation of AMPK. The established sequence of events is as follows:

-

CaMKKβ Activation: this compound promotes the activity of Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ).

-

AMPK Phosphorylation: Activated CaMKKβ phosphorylates AMPK at Threonine 172 (Thr172) on its α-subunit, leading to AMPK activation.

-

TSC2 Phosphorylation: Activated AMPK directly phosphorylates Tuberous Sclerosis Complex 2 (TSC2), enhancing its GAP (GTPase-activating protein) activity towards the small GTPase Rheb.

-

mTORC1 Inhibition: This leads to the conversion of Rheb-GTP (active) to Rheb-GDP (inactive). As Rheb-GTP is a critical activator of mTORC1, its inactivation results in the suppression of mTORC1 kinase activity.

-

Downstream Effects: Inhibition of mTORC1 leads to reduced phosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately inhibiting protein synthesis and cell growth.

Caption: this compound signaling to mTORC1.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro AMPK Activation Assay

This protocol describes a non-radioactive, luminescence-based assay to measure the activation of AMPK by this compound.

Materials:

-

Recombinant human AMPK (α1/β1/γ1)

-

AMPK substrate peptide (e.g., SAMS peptide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. Include a vehicle control (DMSO).

-

In a 384-well plate, add 1 µL of each this compound dilution or vehicle control.

-

Add 2 µL of recombinant AMPK enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mix (containing SAMS peptide and ATP) to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the EC50 value by plotting the luminescence signal against the log of the this compound concentration.

Cellular mTOR Inhibition Assay (Western Blot)

This protocol details the assessment of mTORC1 inhibition in cells treated with this compound by measuring the phosphorylation status of its downstream targets, S6K1 and 4E-BP1.

Materials:

-

Cell line of interest (e.g., HEK293, 3T3-L1)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-AMPK (Thr172), anti-AMPK, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: Western blot workflow for mTOR inhibition.

Adipocyte Differentiation and Oil Red O Staining Assay

This protocol is used to assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% calf serum (growth medium)

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)

-

Maintenance medium (DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde (PFA) in PBS

-

Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)

-

Isopropanol (100%)

Procedure:

-

Seed 3T3-L1 preadipocytes in 24-well plates and grow to confluence in growth medium.

-

Two days post-confluence (Day 0), replace the growth medium with differentiation medium containing various concentrations of this compound or vehicle control.

-

On Day 2, replace the medium with insulin medium containing the respective concentrations of this compound.

-

From Day 4 onwards, replace the medium every two days with maintenance medium containing the respective concentrations of this compound until Day 8 or 10.

-

Wash the cells with PBS and fix with 4% PFA for 30 minutes at room temperature.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 1 hour at room temperature.

-

Wash the cells extensively with water to remove unbound stain.

-

Visually assess lipid droplet formation under a microscope and capture images.

-

For quantification, elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

-

Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.

-

Calculate the IC50 value by plotting the absorbance against the log of the this compound concentration.

Conclusion

This compound represents a promising small molecule for the therapeutic modulation of the mTOR pathway. Its indirect inhibitory mechanism, acting through the CaMKKβ-AMPK axis, offers a distinct approach compared to direct mTOR kinase inhibitors. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the biological activities of this compound and its potential applications in diseases characterized by aberrant mTOR signaling. The provided visualizations offer a clear framework for understanding its mechanism of action and for designing future experiments.

References

Methodological & Application

Application Notes and Protocols for RSVA405 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSVA405 is a potent, small-molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. As a resveratrol analog, this compound exhibits significantly higher potency in activating AMPK, with a reported half-maximal effective concentration (EC₅₀) of approximately 1 μmol/L in cell-based assays.[1] Its mechanism of action involves the facilitation of CaMKKβ-dependent activation of AMPK, which in turn leads to the inhibition of mTOR signaling and the promotion of autophagy.[2] These cellular effects make this compound a valuable tool for in vitro studies across various research areas, including metabolic diseases, neurodegenerative disorders, and cancer.

These application notes provide detailed protocols for utilizing this compound in in vitro cell culture studies to investigate its effects on adipogenesis, AMPK activation, mTOR signaling, and autophagy.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| EC₅₀ (AMPK Activation) | Cell-based assays | ~ 1 µM | [1] |

| IC₅₀ (Adipocyte Differentiation) | 3T3-L1 | ~ 0.5 µM | [1][3] |

Table 2: Effects of this compound on Protein Phosphorylation and Gene Expression

| Target | Cell Line | Effect | Concentration Range | Reference |

| Phospho-AMPKα (Thr172) | 3T3-L1 | Increased | 0.2 - 2 µM | [3][4] |

| Phospho-ACC (Ser79) | 3T3-L1 | Increased | 0.2 - 2 µM | [3][4] |

| mTOR Signaling | General | Inhibition | Not specified | [2] |

| PPAR-γ Expression | 3T3-L1 | Decreased | Not specified | [1] |

| C/EBPα Expression | 3T3-L1 | Decreased | Not specified | [1] |

| Fatty Acid Synthase (FAS) | 3T3-L1 | Decreased | Not specified | [1] |

| aP2 (FABP4) | 3T3-L1 | Decreased | Not specified | [1] |

Signaling Pathway and Experimental Workflow

Caption: this compound signaling pathway.

Caption: In vitro experimental workflow for this compound.

Experimental Protocols

Inhibition of 3T3-L1 Adipocyte Differentiation

This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of inhibition by this compound.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% bovine calf serum (Growth Medium)

-

DMEM with 10% fetal bovine serum (FBS)

-

Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and Insulin (MDI) cocktail

-

This compound

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

-

Isopropanol

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and culture in Growth Medium until they reach confluence. Maintain the confluent culture for an additional 48 hours.[5]

-

Initiation of Differentiation (Day 0): Replace the medium with DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin (MDI medium). Add this compound at desired concentrations (e.g., 0.1 µM to 5 µM) to the treatment wells.